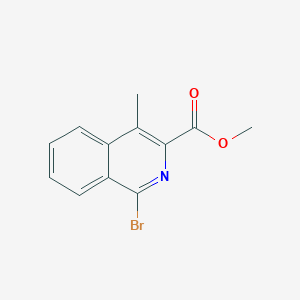

Methyl 1-bromo-4-methylisoquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

methyl 1-bromo-4-methylisoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-7-8-5-3-4-6-9(8)11(13)14-10(7)12(15)16-2/h3-6H,1-2H3 |

InChI Key |

IIJVEHOGJUYZAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate typically involves the bromination of 4-methylisoquinoline-3-carboxylate. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Chemical Reactions of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate

This compound is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive analysis of the chemical reactions involving this compound, focusing on its synthesis, reactivity, and transformation into other derivatives.

Reactivity and Chemical Transformations

This compound exhibits several notable reactivity patterns:

1.2.1 Electrophilic Substitution Reactions

The presence of the bromo group makes this compound an excellent substrate for further electrophilic substitution reactions:

-

Bromination : The bromo group can be substituted by other electrophiles, enhancing the diversity of derivatives.

1.2.2 Nucleophilic Substitution Reactions

The carboxylate moiety (–COOCH₃) in this compound can undergo nucleophilic attack:

-

Nucleophilic Acyl Substitution : Reaction with nucleophiles such as amines or alcohols can lead to the formation of amides or esters, respectively.

1.2.3 Reduction Reactions

The isoquinoline structure can be reduced to form tetrahydro derivatives:

-

Hydrogenation : Using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can reduce the double bond in the isoquinoline ring.

Detailed Research Findings

Recent studies have explored the synthesis of isoquinoline derivatives from related precursors, showcasing various methodologies that could be adapted for this compound:

-

A study demonstrated the use of ruthenium catalysts for C-H functionalization, which could potentially be applied to modify this compound further .

-

Research on similar isoquinoline derivatives has shown that they can undergo oxidation to form isoquinoline N-oxides or reduction to yield tetrahydro derivatives, indicating a versatile reactivity profile .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Methyl 1-bromo-4-methylisoquinoline-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of isoquinoline, including this compound, can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuroprotective Effects :

Research indicates that isoquinoline derivatives may also possess neuroprotective properties. Compounds similar to this compound have been shown to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Organic Synthesis

Building Block for Synthesis :

this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules. This compound can be used to synthesize various derivatives that may have enhanced biological activities or novel properties .

Synthesis of Isoquinoline Derivatives :

The compound has been utilized in the synthesis of other isoquinoline derivatives through various reaction pathways, including cyclization and functionalization reactions. These derivatives are often explored for their pharmacological activities .

Material Science

Polymer Chemistry :

this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. The incorporation of isoquinoline moieties into polymers has been studied for applications in sensors and drug delivery systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of several isoquinoline derivatives, including this compound, on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Case Study 2: Neuroprotective Effects

Research conducted at a leading university focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings revealed that this compound could reduce markers of inflammation and oxidative stress, highlighting its potential therapeutic role in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methyl group is converted to a more oxidized state, such as a carboxylic acid. The ester group can be reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key differences among analogous compounds arise from halogen type (Br vs. Cl), substituent positions, and hydrogenation states. Below is a comparative analysis based on available

Table 1: Comparative Properties of Isoquinoline Derivatives

*Theoretical values inferred from and chemical principles.

†Estimated based on methyl group addition (increased LogP by ~0.3–0.5 units).

Reactivity and Functional Implications

- Halogen Effects: Bromine (in methyl 1-bromoisoquinoline-3-carboxylate) offers superior leaving-group ability compared to chlorine (methyl 1-chloroisoquinoline-4-carboxylate), making it more reactive in Suzuki-Miyaura cross-coupling reactions .

- In contrast, the 4-carboxylate in methyl 1-chloroisoquinoline-4-carboxylate may enhance polarity and hydrogen-bonding capacity .

- Hydrogenation State: The tetrahydroisoquinoline derivative () lacks aromaticity, reducing conjugation effects and altering solubility and metabolic stability .

Physicochemical Trends

- Lipophilicity: The target compound’s methyl group at position 4 likely increases LogP (~3.1) compared to methyl 1-bromoisoquinoline-3-carboxylate (LogP 2.78), favoring membrane permeability in drug design .

- Molecular Weight : Brominated derivatives (266–280 g/mol) are heavier than chlorinated analogs (221.64 g/mol), influencing pharmacokinetic properties like bioavailability .

Research and Application Context

- Pharmaceutical Intermediates: Brominated isoquinolines are pivotal in synthesizing kinase inhibitors and anticancer agents. The target compound’s methyl group could optimize binding affinity in lead optimization .

- Synthetic Challenges: Positional isomerism (e.g., 3- vs. 4-carboxylate) complicates purification, as seen in methyl 1-chloroisoquinoline-4-carboxylate synthesis .

- Structural Validation : Tools like SHELX () and crystallographic validation methods () are critical for confirming substituent positions in analogs .

Biological Activity

Methyl 1-bromo-4-methylisoquinoline-3-carboxylate (MBMIC) is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic isoquinoline core with a bromine substituent and a carboxylate ester group. The presence of these functional groups is critical for its biological interactions.

Antibacterial Properties

Research has indicated that isoquinoline derivatives, including MBMIC, exhibit notable antibacterial activity. For instance, isoquinoline-3-carboxylic acid methyl ester has shown effectiveness against various plant pathogens such as Ralstonia solanacearum and Acidovorax citrulli . The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antibacterial Activity of Isoquinoline Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Ralstonia solanacearum | 32 µg/mL |

| Isoquinoline-3-carboxylic acid methyl ester | Acidovorax citrulli | 16 µg/mL |

Cytotoxicity Against Cancer Cells

MBMIC has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that compounds with structural similarities to MBMIC can induce apoptosis in solid tumor-derived cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Study: Cytotoxic Effects on Tumor Cells

In a study examining the effects of MBMIC on human breast cancer cell lines (MCF-7), it was found that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

The biological activity of MBMIC can be attributed to its interaction with specific cellular targets. The carbonyl group at the 3-position is essential for binding to benzodiazepine receptors, which may play a role in its pharmacological effects . Additionally, the bromine atom enhances lipophilicity, facilitating membrane penetration and increasing bioactivity.

Research Findings

Recent studies have focused on synthesizing and modifying isoquinoline derivatives to enhance their biological activity. For example, structural modifications aimed at increasing binding affinity to target proteins have been explored.

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Biological Activity |

|---|---|

| Addition of halogens | Increased antibacterial potency |

| Alteration of the carboxylate group | Enhanced cytotoxicity against cancer cells |

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement resolves bond lengths, angles, and confirms regioselectivity of bromination . Validate structures using tools like PLATON to detect twinning or disorder .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies methyl (δ 2.5–3.0 ppm) and ester carbonyl (δ 165–170 ppm). DEPT-135 clarifies CH₃/CH₂ groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 296.02).

- DFT Calculations : Gaussian09 or ORCA models HOMO/LUMO distributions to predict reactivity.

How can researchers leverage the bromine substituent for further functionalization in cross-coupling reactions?

Basic Research Focus

The C-1 bromine is reactive in:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2–5 mol%), aryl boronic acids (1.2 equiv), and K₂CO₃ in DMF/H₂O (80°C, 12h). Monitor via TLC.

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with amines (e.g., morpholine) in toluene at 100°C.

Optimize catalyst loading and solvent polarity to minimize dehalogenation byproducts. Pre-activate palladium catalysts under inert conditions.

What strategies address crystallographic challenges (e.g., twinning or disorder) during X-ray structure determination?

Q. Advanced Research Focus

- Twinning : Use SHELXD for initial data processing to identify twin laws. SHELXE can iteratively refine twinned data via the HKLF5 format .

- Disordered Atoms : Apply PART instructions in SHELXL to model split positions, constrained via SIMU/DELU commands. Validate with R1/wR2 convergence (<5% discrepancy).

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use Olex2 or WinGX for visualization and validation .

How should discrepancies between spectroscopic data (e.g., NMR) and crystallographic results be resolved?

Q. Advanced Research Focus

- Dynamic Effects in NMR : Conformational flexibility (e.g., ester rotation) may cause NMR signal averaging. Variable-temperature NMR (VT-NMR) or NOESY can detect restricted rotation.

- Crystallographic Artifacts : Compare unit cell parameters with Cambridge Structural Database entries to rule out solvent inclusion or polymorphism.

- Cross-Validation : Use IR spectroscopy to confirm carbonyl stretches (ester C=O at ~1720 cm⁻¹) and DFT-calculated NMR shifts (e.g., via ADF software) .

What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

Q. Advanced Research Focus

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes). Parameterize the bromine atom with polarizable force fields.

- DFT Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. M06-2X/6-311+G(d,p) level predicts regioselectivity in substitution reactions.

- Solvent Effects : Use COSMO-RS to simulate solubility in DMSO or ethanol, critical for in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.